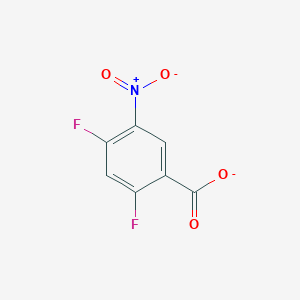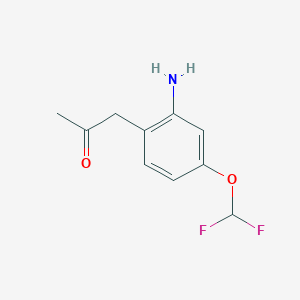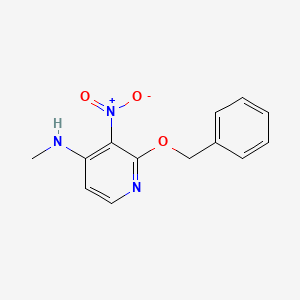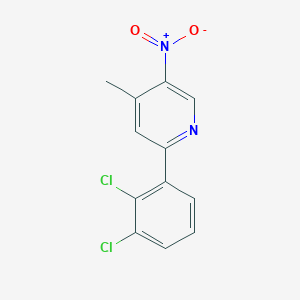
2-(2,3-Dichlorophenyl)-4-methyl-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dichlorophenyl)-4-methyl-5-nitropyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two chlorine atoms on the phenyl ring, a methyl group on the pyridine ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenyl)-4-methyl-5-nitropyridine typically involves the nitration of 2-(2,3-Dichlorophenyl)-4-methylpyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dichlorophenyl)-4-methyl-5-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, potassium carbonate, or other bases.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 2-(2,3-Dichlorophenyl)-4-methyl-5-aminopyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(2,3-Dichlorophenyl)-4-carboxy-5-nitropyridine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichlorophenyl)-4-methyl-5-nitropyridine and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can influence the compound’s reactivity and binding affinity to biological targets, while the chlorine atoms can affect its lipophilicity and membrane permeability.
Comparison with Similar Compounds
2-(2,3-Dichlorophenyl)-4-methylpyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(2,3-Dichlorophenyl)-5-nitropyridine: Similar structure but without the methyl group, which can affect its chemical and biological properties.
2-(2,3-Dichlorophenyl)-4-methyl-3-nitropyridine:
Uniqueness: 2-(2,3-Dichlorophenyl)-4-methyl-5-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro group, chlorine atoms, and methyl group on the pyridine ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H8Cl2N2O2 |
|---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)-4-methyl-5-nitropyridine |
InChI |
InChI=1S/C12H8Cl2N2O2/c1-7-5-10(15-6-11(7)16(17)18)8-3-2-4-9(13)12(8)14/h2-6H,1H3 |
InChI Key |
IGVFQCOZOYTFPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





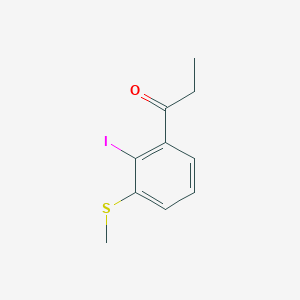
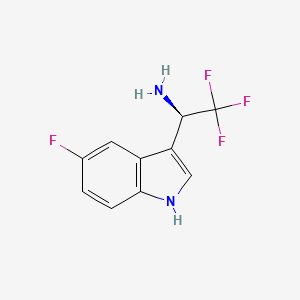

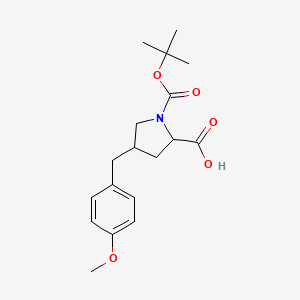
![4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)



